4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a biphenyl group and an ethylsulfonyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclocondensation of α-haloketones with thiourea. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the thiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine can be compared with other thiazole derivatives:
4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines: These compounds also exhibit antimicrobial activity but differ in their structural features and specific biological targets.
Thiazol-2(3H)-imine Derivatives: These compounds are known for their antifungal activity and inhibition of ergosterol biosynthesis.
The uniqueness of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O2S2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-23(20,21)16-15(19-17(18)22-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19) |
InChI Key |
RNHFJEYOVFMFMB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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